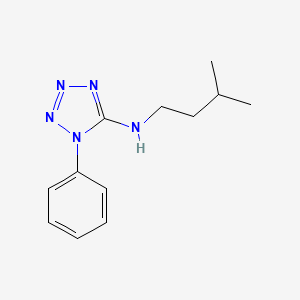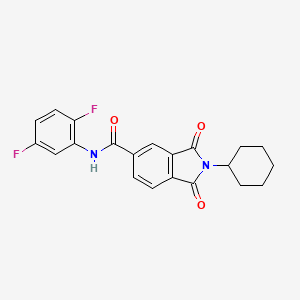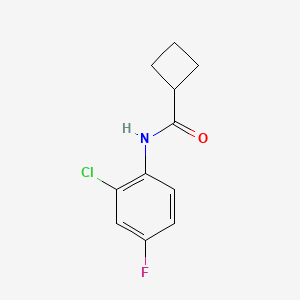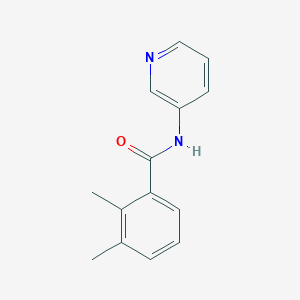![molecular formula C14H18N4OS B7477336 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDT and has a molecular formula C16H21N4OS.
Wirkmechanismus
The mechanism of action of MTDT is not fully understood. However, it is believed that MTDT exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MTDT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and physiological effects:
MTDT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. MTDT has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MTDT in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a laboratory setting. MTDT has also been found to exhibit a wide range of pharmacological effects, making it a potential candidate for the treatment of various diseases.
One of the limitations of using MTDT in lab experiments is its potential toxicity. Studies have shown that MTDT can exhibit toxic effects at high concentrations. Therefore, it is important to use caution when handling and using MTDT in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of MTDT. One area of research could focus on the development of MTDT-based drugs for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for MTDT to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of MTDT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MTDT is relatively simple, and it has been found to exhibit a wide range of pharmacological effects. Future research could focus on the development of MTDT-based drugs and the optimization of its synthesis method.
Synthesemethoden
The synthesis of MTDT involves the reaction of p-tolyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. This compound is then reacted with chloromethyl morpholine to obtain 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. The synthesis of MTDT is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MTDT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antiviral, antibacterial, antifungal, and anticancer properties. MTDT has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-2-4-12(5-3-11)13-15-14(20)18(16-13)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEGRIOYBVMQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)N(N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)


![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)




![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
